4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with benzyl bromide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzyloxyphenyl intermediate can then be coupled with a hydroxybenzoic acid derivative using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The hydroxy group can be reduced to form a corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxybenzoic acid moiety can act as a chelating agent. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 2-(2-Benzyloxyphenyl)acetic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a benzyloxy group and a hydroxybenzoic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
3-hydroxy-4-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18-12-15(20(22)23)10-11-16(18)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWFRCHEBYUPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692186 |
Source
|
Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-28-9 |
Source
|
Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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